![molecular formula C18H26N2O4S B4791389 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4791389.png)
4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine
Overview
Description
4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine, also known as MS-275, is a potent histone deacetylase inhibitor (HDACi) that has gained significant attention in recent years due to its potential therapeutic applications. HDACi's are a class of compounds that have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In
Scientific Research Applications
4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been extensively studied for its potential therapeutic applications in cancer treatment. HDACi's have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been found to be effective against a variety of cancer types, including breast cancer, leukemia, and lung cancer.
Mechanism of Action
4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones. This leads to a more compact chromatin structure, which can result in the silencing of tumor suppressor genes. By inhibiting HDACs, 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine can lead to the re-expression of these genes, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been found to have anti-inflammatory and neuroprotective effects. 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has also been shown to have a positive effect on bone mineral density in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine is its potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors, such as SAHA. However, 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has also been found to have limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the combination of 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine with other anti-cancer agents to enhance its effectiveness. Additionally, research is needed to better understand the mechanism of action of 4-({1-[(4-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine and its effects on different cell types.
properties
IUPAC Name |
[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-2-4-16(5-3-15)14-25(22,23)20-8-6-17(7-9-20)18(21)19-10-12-24-13-11-19/h2-5,17H,6-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAOSOJXXSUAGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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